4,4'-Methylenebis(2,6-dimethylphenylcyanate)

Vue d'ensemble

Description

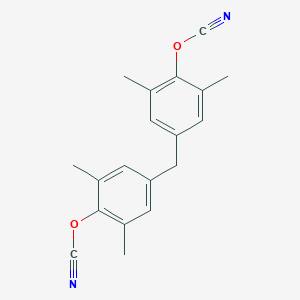

4,4’-Methylenebis(2,6-dimethylphenylcyanate) is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . It is a cyanate ester monomer, often used in the production of high-performance polymers due to its excellent thermal and mechanical properties . The compound is typically a pale-yellow to yellow-brown solid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2,6-dimethylphenylcyanate) involves the reaction of 4,4’-Methylenebis(2,6-dimethylphenol) with cyanogen bromide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of 4,4’-Methylenebis(2,6-dimethylphenylcyanate) follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and temperature control ensures consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Methylenebis(2,6-dimethylphenylcyanate) primarily undergoes polymerization reactions. It can react with various nucleophiles, such as amines and alcohols, to form polycyanurate networks .

Common Reagents and Conditions:

Polymerization: Catalysts like metal salts or strong bases are often used to initiate the polymerization process.

Hydrolysis: In the presence of water and a base, the cyanate groups can hydrolyze to form corresponding amides.

Major Products:

Applications De Recherche Scientifique

Curing Agent for Epoxy Resins

One of the primary applications of MBMDC is as a curing agent for epoxy resins. In this role, it facilitates the formation of a rigid and stable network structure through cross-linking reactions. The resulting epoxy materials exhibit improved mechanical strength, thermal stability, and chemical resistance. This makes MBMDC particularly valuable in industries such as:

- Aerospace : For lightweight and high-strength components.

- Automotive : In manufacturing durable parts that withstand harsh conditions.

- Electronics : As an encapsulant for electronic components due to its insulating properties.

Thermosetting Polymers

Beyond epoxy resins, MBMDC is also utilized in other thermosetting polymers. Its ability to enhance the performance of these materials is attributed to its dual cyanate functionality, which allows for effective cross-linking under heat.

Material Synthesis

Research indicates that MBMDC can serve as a precursor in the synthesis of various advanced materials. Its reactivity with different nucleophiles allows for the development of novel compounds with tailored properties. Studies have shown promising results in:

- Composite Materials : Enhancing the strength-to-weight ratio.

- Coatings : Providing protective layers with superior adhesion and chemical resistance.

Environmental Considerations

While MBMDC offers significant advantages in material performance, it also poses certain environmental risks. The compound has been identified as having toxic effects on aquatic ecosystems, necessitating careful handling and disposal practices. Research into its environmental impact highlights the importance of evaluating the lifecycle of products containing MBMDC to mitigate potential hazards.

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Curing Agent | Used in epoxy resins and thermosetting polymers | Improved mechanical properties |

| Material Synthesis | Precursor for advanced materials and composites | Tailored properties through reactivity |

| Coatings | Protective coatings for various surfaces | Superior adhesion and chemical resistance |

| Environmental Impact | Toxic effects on aquatic ecosystems | Requires careful handling |

Case Study 1: Aerospace Applications

In a study focusing on aerospace components, MBMDC was used as a curing agent for epoxy resins employed in aircraft structures. The resulting materials demonstrated enhanced fatigue resistance and thermal stability at elevated temperatures, making them suitable for demanding aerospace environments.

Case Study 2: Automotive Industry

Research conducted on automotive parts highlighted MBMDC's effectiveness in producing lightweight yet durable components. The incorporation of MBMDC into polymer formulations improved impact resistance and longevity under mechanical stress.

Mécanisme D'action

The primary mechanism of action for 4,4’-Methylenebis(2,6-dimethylphenylcyanate) involves its polymerization to form polycyanurate networks. The cyanate groups react with nucleophiles, leading to the formation of triazine rings, which are responsible for the material’s high thermal and mechanical properties . The molecular targets include the cyanate groups, and the pathways involve nucleophilic addition and cyclotrimerization reactions .

Comparaison Avec Des Composés Similaires

Bisphenol A Cyanate Ester: Similar in structure but with different substituents on the aromatic rings.

Bisphenol F Cyanate Ester: Another cyanate ester with a different bridging group between the aromatic rings.

Uniqueness: 4,4’-Methylenebis(2,6-dimethylphenylcyanate) is unique due to its specific substituents (methyl groups) on the aromatic rings, which influence its reactivity and the properties of the resulting polymers . This compound offers a balance of thermal stability and mechanical strength, making it suitable for high-performance applications .

Activité Biologique

4,4'-Methylenebis(2,6-dimethylphenylcyanate) (MDC) is a chemical compound that has garnered attention due to its potential biological activities and implications in various applications, particularly in the fields of materials science and toxicology. This article aims to provide a comprehensive overview of the biological activity of MDC, including its toxicological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDC is a derivative of methylene bis(phenyl isocyanate) and features two 2,6-dimethylphenyl groups attached to a central methylene bridge. Its chemical structure can be represented as follows:

This compound is primarily used in the production of polyurethane foams and coatings due to its reactivity with polyols. However, its biological activity raises concerns regarding human health and environmental safety.

Toxicological Profile

The toxicological profile of MDC reveals several important aspects regarding its biological activity:

The biological activity of MDC can be attributed to several mechanisms:

- Reactive Metabolites : Upon metabolic activation, MDC may form reactive intermediates that can bind to cellular macromolecules (proteins and DNA), leading to cytotoxicity and genotoxicity. This mechanism is common among isocyanates and their derivatives .

- Inflammatory Response : Exposure to MDC can trigger an inflammatory response characterized by the release of pro-inflammatory cytokines. This response may contribute to tissue damage and chronic health effects observed in long-term exposure scenarios .

Case Studies

- Occupational Exposure : A study involving workers exposed to polyurethane production revealed elevated levels of urinary metabolites consistent with MDC exposure. This cohort exhibited symptoms such as respiratory irritation and skin sensitization, highlighting the compound's potential for inducing allergic reactions .

- Animal Studies : In a 90-day oral toxicity study conducted on rats, significant weight loss and organ weight changes were noted at higher doses (≥50 mg/kg). Histopathological analysis indicated damage to the liver and kidneys, correlating with elevated serum biomarkers indicative of organ stress .

Table 1: Toxicological Data Summary for 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

| Endpoint | Observations | Reference |

|---|---|---|

| Oral LD50 | ~500 mg/kg | |

| Hepatotoxicity | Elevated AST/ALT levels | |

| Renal Effects | Vacuolization in renal tissues | |

| Carcinogenic Potential | Linked to similar compounds |

Table 2: Biological Activity Mechanisms

| Mechanism | Description |

|---|---|

| Reactive Metabolites | Formation of electrophilic species |

| Inflammatory Response | Release of cytokines causing tissue damage |

Propriétés

IUPAC Name |

[4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-5-16(6-13(2)18(12)22-10-20)9-17-7-14(3)19(23-11-21)15(4)8-17/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCRKOQSRHDNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC#N)C)CC2=CC(=C(C(=C2)C)OC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101657-78-7 | |

| Record name | Cyanic acid, C,C′-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30906460 | |

| Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

101657-77-6 | |

| Record name | C,C′-[Methylenebis(2,6-dimethyl-4,1-phenylene)] dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-(methylenebis(2,6-dimethyl-4,1-phenylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-dimethylphenyl cyanate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.